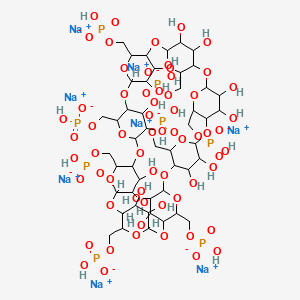
gamma-Cyclodextrin dihydrogen phosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Cyclodextrin dihydrogen phosphate sodium salt is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The addition of phosphate groups to gamma-cyclodextrin further improves its solubility and functional properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Gamma-Cyclodextrin dihydrogen phosphate sodium salt can be synthesized through the phosphorylation of gamma-cyclodextrin. The process typically involves reacting gamma-cyclodextrin with a phosphorylating reagent such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based or ether-based solvent . The reaction conditions, including temperature and pH, can be adjusted to control the degree of phosphorylation and the distribution of phosphate groups on the cyclodextrin molecule . Industrial production methods often involve enzymatic processes using cyclodextrin glycosyltransferase (CGTase) to produce gamma-cyclodextrin from starch, followed by chemical phosphorylation .
Análisis De Reacciones Químicas
Gamma-Cyclodextrin dihydrogen phosphate sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The phosphorylation process itself is a substitution reaction where hydroxyl groups on the cyclodextrin are replaced by phosphate groups . Common reagents used in these reactions include phosphorus pentoxide, phosphorus oxychloride, and dialkyl chlorophosphates . The major products formed from these reactions are mono- and diphosphate esters of gamma-cyclodextrin . Additionally, this compound can form stable inclusion complexes with various guest molecules, enhancing their solubility and stability .
Aplicaciones Científicas De Investigación
Gamma-Cyclodextrin dihydrogen phosphate sodium salt has a wide range of scientific research applications. In chemistry, it is used as a solubilizing agent and a host molecule for forming inclusion complexes with hydrophobic guest molecules . In biology and medicine, it is employed to enhance the solubility and bioavailability of pharmaceutical compounds, improving their therapeutic efficacy . The compound is also used in the food industry to stabilize emulsions and foams, and in the cosmetics industry to improve the solubility and stability of active ingredients . Furthermore, it has applications in environmental science for the removal of pollutants through complexation and encapsulation .
Mecanismo De Acción
The mechanism of action of gamma-Cyclodextrin dihydrogen phosphate sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the hydrophobic portions of the guest molecule, while the hydrophilic exterior interacts with the surrounding aqueous environment . This encapsulation enhances the solubility and stability of the guest molecule, protecting it from degradation and improving its bioavailability . The phosphate groups further enhance the solubility and functional properties of the cyclodextrin, making it more effective in various applications .
Comparación Con Compuestos Similares
Gamma-Cyclodextrin dihydrogen phosphate sodium salt is unique compared to other cyclodextrin derivatives due to its larger cavity size and higher solubility. Similar compounds include alpha-cyclodextrin and beta-cyclodextrin, which have smaller cavity sizes and different solubility profiles . Phosphorylated derivatives of alpha- and beta-cyclodextrin also exist, but this compound offers superior solubilizing and stabilizing properties for larger guest molecules . Other similar compounds include sulfoalkylated and sulfated cyclodextrins, which also enhance solubility and stability but may have different functional properties and applications .
Propiedades
IUPAC Name |
octasodium;[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-10,15,20,25,30,35,40-heptakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88O64P8.8Na/c49-17-25(57)41-97-9(1-89-113(65,66)67)33(17)105-42-26(58)18(50)35(11(98-42)3-91-115(71,72)73)107-44-28(60)20(52)37(13(100-44)5-93-117(77,78)79)109-46-30(62)22(54)39(15(102-46)7-95-119(83,84)85)111-48-32(64)24(56)40(16(104-48)8-96-120(86,87)88)112-47-31(63)23(55)38(14(103-47)6-94-118(80,81)82)110-45-29(61)21(53)36(12(101-45)4-92-116(74,75)76)108-43-27(59)19(51)34(106-41)10(99-43)2-90-114(68,69)70;;;;;;;;/h9-64H,1-8H2,(H2,65,66,67)(H2,68,69,70)(H2,71,72,73)(H2,74,75,76)(H2,77,78,79)(H2,80,81,82)(H2,83,84,85)(H2,86,87,88);;;;;;;;/q;8*+1/p-8 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSUJOFJLTTTK-UHFFFAOYSA-F |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80Na8O64P8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2112.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
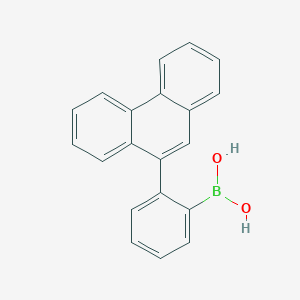
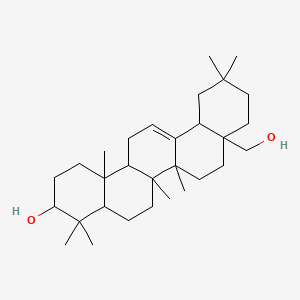
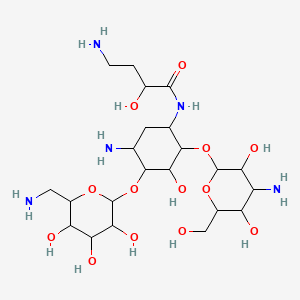
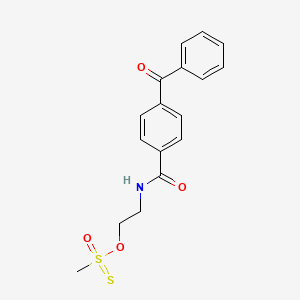
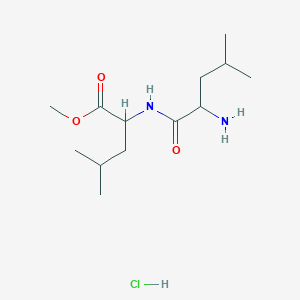
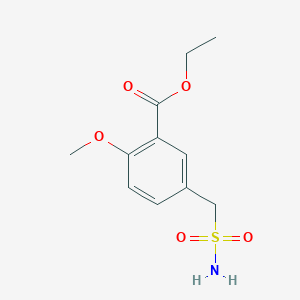

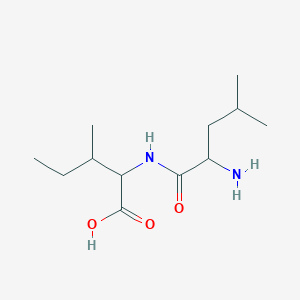
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
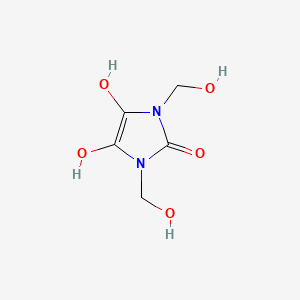
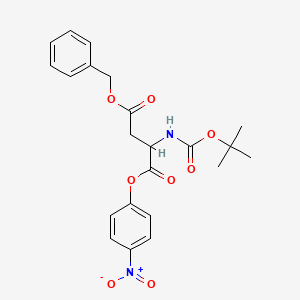
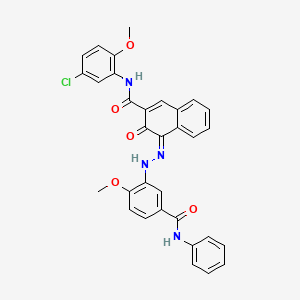
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
